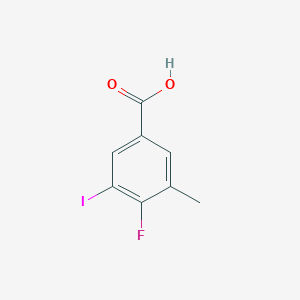

4-Fluoro-3-iodo-5-methylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-3-iodo-5-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FIO2/c1-4-2-5(8(11)12)3-6(10)7(4)9/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZNPGOZHVXRUCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)I)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 4-Fluoro-3-iodo-5-methylbenzoic Acid

[1][2]

Part 1: Executive Summary & Chemical Identity

4-Fluoro-3-iodo-5-methylbenzoic acid is a highly specialized halogenated aromatic building block used extensively in the synthesis of small-molecule therapeutics.[1][2] Its unique trisubstituted substitution pattern—featuring a carboxylic acid, a fluorine atom, an iodine atom, and a methyl group—makes it a "privileged scaffold" in medicinal chemistry. The iodine handle allows for regiospecific cross-coupling reactions (Suzuki-Miyaura, Sonogashira), while the fluorine atom modulates metabolic stability and lipophilicity (LogP), and the methyl group provides steric bulk to lock active conformations in protein binding pockets.

Chemical Identification Data

| Property | Specification |

| CAS Number | 1512356-17-0 |

| IUPAC Name | 4-Fluoro-3-iodo-5-methylbenzoic acid |

| Molecular Formula | C₈H₆FIO₂ |

| Molecular Weight | 280.04 g/mol |

| SMILES | CC1=CC(=CC(=C1F)I)C(=O)O |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 168–172 °C (Predicted/Analogous) |

| Solubility | Soluble in DMSO, MeOH, DCM; Sparingly soluble in water |

Part 2: Synthesis & Manufacturing Protocols

Retrosynthetic Analysis

The most robust synthetic route leverages the directing effects of existing substituents on the benzene ring. The precursor 4-fluoro-3-methylbenzoic acid (CAS 403-15-6) is commercially available and provides the necessary scaffold. The challenge lies in introducing the iodine atom regiospecifically at the C3 position (meta to the acid, ortho to the fluorine).

-

Directing Effects:

-

-COOH (C1): Meta-director (Deactivates C2, C6; directs to C3, C5).

-

-F (C4): Ortho/Para-director (Directs to C3, C5).

-

-CH3 (C5 in product, C3 in precursor): Ortho/Para-director.

Note: In the precursor 4-fluoro-3-methylbenzoic acid, the methyl is at C3.[2] The fluorine is at C4.[2][3] The open positions are C2, C5, C6. The combined directing effects of the Fluorine (ortho) and Acid (meta) strongly favor electrophilic substitution at C5 (relative to the acid C1).

-

Protocol: Electrophilic Iodination

Reaction Overview:

Step-by-Step Methodology:

-

Preparation:

-

Charge a dry round-bottom flask with 4-Fluoro-3-methylbenzoic acid (1.0 eq) and Trifluoroacetic acid (TFA) (solvent volume: 10 mL/g of substrate).[1][2]

-

Add N-Iodosuccinimide (NIS) (1.1 eq) in a single portion.[1]

-

Catalyst: Add concentrated Sulfuric Acid (H₂SO₄) (0.1 eq) or Trifluoromethanesulfonic acid (TfOH) dropwise to activate the NIS.

-

-

Reaction:

-

Stir the mixture at room temperature (25 °C) for 4–16 hours.

-

Monitoring: Monitor reaction progress via LC-MS or TLC (Mobile phase: 30% EtOAc in Hexanes). Look for the disappearance of the starting material (

) and the appearance of the iodinated product (

-

-

Work-up:

-

Pour the reaction mixture into ice-cold water (5x reaction volume).

-

Add saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) to quench unreacted iodine species (solution turns from reddish-brown to colorless).[2]

-

Extract with Ethyl Acetate (EtOAc) (3x).[4]

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ , and concentrate under reduced pressure.

-

-

Purification:

-

Recrystallize the crude solid from an Ethanol/Water mixture or purify via flash column chromatography (SiO₂, Gradient: 0→40% EtOAc in Hexanes).

-

Visual Synthesis Workflow

Figure 1: Electrophilic aromatic substitution pathway for the synthesis of the target scaffold.

Part 3: Applications in Drug Discovery

This scaffold is a critical intermediate for "Fragment-Based Drug Design" (FBDD).[1][2] The iodine atom serves as a reactive handle for diversity-oriented synthesis.[1][2]

Functionalization Logic

-

C-C Bond Formation (Suzuki-Miyaura Coupling):

-

The C3-Iodine bond is highly reactive toward palladium-catalyzed cross-coupling.[1]

-

Application: Attaching aryl or heteroaryl groups to build kinase inhibitors (e.g., targeting the ATP-binding pocket).

-

-

C-N Bond Formation (Buchwald-Hartwig Amination):

-

Used to introduce amine functionalities, crucial for solubility and H-bond interactions.

-

-

Carboxylic Acid Derivatization:

-

The C1-COOH group can be converted to amides, esters, or heterocycles (e.g., oxadiazoles, benzimidazoles).

-

Strategic Decision Tree

Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the iodine and acid groups.[2]

Part 4: Analytical Characterization & QC

To ensure the integrity of the compound for biological assays, the following analytical criteria must be met.

NMR Interpretation (Predicted)

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 13.2 ppm (br s, 1H): Carboxylic acid proton (-COOH).

-

δ 8.15 ppm (dd, J = 6.5, 2.0 Hz, 1H): Aromatic proton at C2 (between I and COOH). The coupling is due to the meta-fluorine (

) and meta-proton ( -

δ 7.85 ppm (dd, J = 6.0, 2.0 Hz, 1H): Aromatic proton at C6 (between Me and COOH).

-

δ 2.35 ppm (d, J = 2.0 Hz, 3H): Methyl group protons. Split into a doublet due to long-range coupling with Fluorine (

Hz).

-

Mass Spectrometry

Part 5: Safety & Handling (MSDS Highlights)

References

4-Fluoro-3-iodo-5-methylbenzoic acid molecular weight and formula

An In-Depth Technical Guide to 4-Fluoro-3-iodo-5-methylbenzoic Acid: A Key Building Block in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Fluoro-3-iodo-5-methylbenzoic acid is a synthetically versatile halogenated aromatic carboxylic acid that serves as a crucial building block in medicinal chemistry and drug discovery. Its unique trifunctionalized scaffold, featuring fluorine, iodine, and a methyl group on a benzoic acid core, provides a rich platform for chemical modification and optimization of lead compounds. The strategic placement of these substituents significantly influences the molecule's physicochemical properties, including lipophilicity, acidity, and metabolic stability, making it an asset for developing novel therapeutics. This guide details the core properties, plausible synthetic strategies, and potential applications of this compound, offering field-proven insights for its effective utilization in research and development.

Introduction: The Strategic Value of Halogenation in Drug Design

In modern drug discovery, the incorporation of halogens, particularly fluorine, has become an indispensable strategy for fine-tuning the properties of bioactive molecules.[1] Fluorine's high electronegativity and small size can profoundly alter a compound's acidity, metabolic stability, and binding affinity to biological targets.[1][2] The carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby increasing a drug's half-life.[1]

The presence of a larger, more polarizable iodine atom offers a complementary set of advantages. It can serve as a handle for further chemical elaboration through well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This dual-halogenation pattern, combined with the methyl and carboxylic acid groups, makes 4-fluoro-3-iodo-5-methylbenzoic acid a highly valuable and strategically designed intermediate for constructing complex molecular architectures with desirable pharmaceutical properties.

Physicochemical and Structural Properties

The precise arrangement of substituents on the phenyl ring dictates the compound's reactivity and utility. The molecular formula and weight are fundamental identifiers for this compound.

| Property | Value | Source(s) |

| IUPAC Name | 3-Fluoro-5-iodo-4-methylbenzoic acid | [3] |

| Synonyms | 4-Fluoro-3-iodo-5-methylbenzoic acid, 3-Fluoro-4-methyl-5-iodobenzoic acid, 4-Carboxy-2-fluoro-6-iodotoluene | [3] |

| CAS Number | 861905-94-4 | [3][4][5] |

| Molecular Formula | C₈H₆FIO₂ | [3][4][5] |

| Molecular Weight | 280.03 g/mol | [3] |

| Appearance | Light yellow to pink to light brown powder | [5] |

The carboxylic acid group provides a key reactive site for amide bond formation, esterification, or reduction to an alcohol. The fluoro and iodo groups offer distinct handles for further functionalization, a critical feature for building libraries of related compounds in lead optimization campaigns.

Synthesis and Mechanistic Considerations

While specific proprietary synthesis routes may vary, a logical and common approach for preparing 4-fluoro-3-iodo-5-methylbenzoic acid involves the regioselective iodination of a readily available precursor, 4-fluoro-3-methylbenzoic acid.

Proposed Synthetic Workflow: Electrophilic Iodination

A well-established method for introducing iodine onto an activated aromatic ring is electrophilic aromatic substitution. The fluorine and methyl groups on the precursor are ortho, para-directing. The position between these two groups is sterically hindered, and the position para to the methyl group is already occupied by the fluorine. Therefore, iodination is directed to the position ortho to the methyl group and meta to the fluorine and carboxylic acid groups.

Caption: Proposed synthetic workflow for 4-Fluoro-3-iodo-5-methylbenzoic acid.

Causality Behind Experimental Choices:

-

Iodinating Agent: N-Iodosuccinimide (NIS) or molecular iodine (I₂) are common choices. NIS is often preferred as it is a milder and easier-to-handle crystalline solid that minimizes the formation of side products.

-

Acid Catalyst: A strong acid like sulfuric acid is used to generate a more potent electrophilic iodine species (e.g., I⁺), which is necessary to overcome the deactivating effect of the carboxylic acid group on the aromatic ring.

-

Purification: Recrystallization is a cost-effective and scalable method for purifying the final product, leveraging differences in solubility between the desired product and any impurities. High-performance liquid chromatography (HPLC) would be used to confirm purity.[6]

Applications in Medicinal Chemistry and Drug Discovery

The true value of 4-fluoro-3-iodo-5-methylbenzoic acid lies in its utility as a versatile molecular scaffold. Each functional group serves a distinct and strategic purpose.

-

Carboxylic Acid: Acts as a primary attachment point. It can be readily converted into an amide, a ubiquitous functional group in pharmaceuticals, to interact with key hydrogen bond donors or acceptors in a protein's active site.

-

Iodine Atom: This is the key site for introducing molecular complexity. It serves as a "linchpin" for transition metal-catalyzed cross-coupling reactions. This allows for the efficient and modular synthesis of bi-aryl or aryl-alkyne structures, which are common motifs in kinase inhibitors and other targeted therapies.

-

Fluorine Atom: As previously mentioned, the fluorine atom is a "metabolic shield." Its presence can block enzymatic degradation, thereby improving the pharmacokinetic profile of a drug candidate.[1] Its electron-withdrawing nature also lowers the pKa of the carboxylic acid, potentially influencing solubility and binding interactions.

-

Methyl Group: Provides a lipophilic contact point and can be used to probe steric pockets within a target protein. Its presence also influences the electronics and reactivity of the aromatic ring.

Caption: Role of the core scaffold in generating diverse molecular structures.

Experimental Protocol: Amide Coupling via EDC/HOBt

This protocol describes a standard, self-validating method for coupling the carboxylic acid of the title compound with a primary amine, a fundamental reaction in drug development.

Objective: To synthesize an N-alkyl/aryl amide derivative of 4-fluoro-3-iodo-5-methylbenzoic acid.

Materials:

-

4-Fluoro-3-iodo-5-methylbenzoic acid

-

Primary amine (e.g., benzylamine)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-fluoro-3-iodo-5-methylbenzoic acid (1.0 eq). Dissolve in anhydrous DMF.

-

Amine Addition: Add the primary amine (1.1 eq) to the solution, followed by HOBt (1.2 eq) and DIPEA (2.5 eq).

-

Activation: Cool the mixture to 0 °C in an ice bath. Slowly add EDC (1.2 eq) portion-wise, ensuring the internal temperature remains below 5 °C.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

-

Monitoring (Self-Validation): The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. A complete reaction is indicated by the consumption of the starting benzoic acid.

-

Workup: Dilute the reaction mixture with EtOAc. Wash sequentially with saturated NaHCO₃ (2x), water (1x), and brine (1x). The aqueous washes remove unreacted reagents and DMF.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide product.

-

Purification: The crude product can be purified via flash column chromatography or recrystallization to yield the final, pure amide.

Conclusion

4-Fluoro-3-iodo-5-methylbenzoic acid is more than just a chemical reagent; it is a strategically designed building block that provides medicinal chemists with a powerful tool for rational drug design. The orthogonal reactivity of its functional groups—the carboxylic acid for linkage and the iodine for cross-coupling—combined with the advantageous properties imparted by the fluorine and methyl substituents, makes it a high-value intermediate. Its effective use can accelerate the discovery and optimization of novel drug candidates by enabling rapid and modular access to diverse and complex chemical matter.

References

-

Global Scientific Journal. (2020, November 15). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

-

U.S. Environmental Protection Agency (EPA). (n.d.). Benzoic acid, 5-amino-3-fluoro-2-iodo-, methyl ester Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

-

ResearchGate. (2020, November 11). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

-

Quick Company. (2025, July 4). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]

-

Fluoropharm. (n.d.). 3-Fluoro-5-iodo-4-methylbenzoic acid. Retrieved from [Link]

-

LinkedIn. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

-

Chemryt. (n.d.). 3-Fluoro-5-Iodo-4-Methylbenzoic acid. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 16). Leveraging 4-Fluoro-3-methoxybenzoic Acid for Enhanced Drug Efficacy. Retrieved from [Link]

- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 861905-94-4 | 3-Fluoro-4-methyl-5-iodobenzoic acid - AiFChem [aifchem.com]

- 4. 861905-94-4 | 3-Fluoro-5-iodo-4-methylbenzoic acid - Fluoropharm [fluoropharm.com]

- 5. Infinium Pharmachem Limited [infiniumpharmachem.com]

- 6. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]

4-Fluoro-3-iodo-5-methylbenzoic acid: A Comprehensive Guide to Safe Handling, Application, and Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a key building block in modern medicinal chemistry, 4-Fluoro-3-iodo-5-methylbenzoic acid presents both significant opportunities for novel molecular design and specific challenges in laboratory handling. This guide provides an in-depth, experience-driven perspective on its core properties, safety protocols, and applications, designed for the practicing scientist.

Core Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a reagent is the bedrock of its effective and safe use. 4-Fluoro-3-iodo-5-methylbenzoic acid is a substituted aromatic carboxylic acid. The presence of three distinct functional groups on the benzene ring—a carboxylic acid, a fluorine atom, and an iodine atom—dictates its reactivity, solubility, and safety profile.

Key Identifiers:

-

CAS Number: 1261611-37-8

-

Molecular Formula: C₈H₆IFO₂

-

Molecular Weight: 296.04 g/mol

Physicochemical Data Summary:

The following table summarizes the essential physical and chemical properties. This data is critical for experimental design, particularly for reaction setup and purification.

| Property | Value | Significance in the Lab |

| Appearance | Off-white to light yellow crystalline powder | Visual confirmation of material identity and purity. |

| Melting Point | 198-202 °C | A key indicator of purity; a broad or depressed melting point may suggest impurities. |

| Purity | ≥98% | Essential for stoichiometric calculations and avoiding side reactions. |

| Solubility | Soluble in Methanol, DMSO, DMF | Dictates choice of solvents for reactions, purification, and analytical sample preparation. |

| SMILES | Cc1c(cc(c(F)c1)I)C(=O)O | A machine-readable representation of the molecular structure. |

Source: AstaTech, Inc.[1]

Hazard Identification and Risk Mitigation (E-E-A-T Approach)

While a specific Safety Data Sheet (SDS) for 4-Fluoro-3-iodo-5-methylbenzoic acid is not consistently available, a robust safety assessment can be constructed by analyzing its structural analogues, such as 4-Fluoro-3-iodobenzoic acid and 3-Iodo-4-methylbenzoic acid.[1][2] This approach, grounded in chemical principles, allows for a trustworthy and expert-informed risk evaluation.

GHS Hazard Classification (Inferred):

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Source: Inferred from SDS for structural analogs.[1][2]

Expertise-Driven Rationale:

-

Skin/Eye Irritation (H315, H319): The carboxylic acid moiety is the primary driver of this hazard. Like most benzoic acids, it can cause irritation upon direct contact with skin and mucous membranes.[3][4] The crystalline, dusty nature of the solid can exacerbate this by increasing the likelihood of contact.

-

Respiratory Irritation (H335): Fine powders of this nature can be easily aerosolized.[5] Inhalation of these fine particles can lead to irritation of the respiratory tract. This is a common hazard for non-volatile organic solids.[2]

The Hierarchy of Safety Controls

A self-validating safety protocol relies on a multi-tiered approach, prioritizing engineering controls over personal protective equipment (PPE). This ensures a fundamentally safer environment.

Caption: Synthetic utility derived from the molecule's distinct functional groups.

References

-

4-Fluoro-3-iodobenzoic acid Safety Data Sheet. Fisher Scientific.

-

4-Fluoro-3-methylbenzoic acid 97%. Sigma-Aldrich.

-

Benzoic Acid Standard Safety Data Sheet. LGC Standards.

-

4-Fluoro-3-methylbenzoic acid Safety Data Sheet. Ossila.

-

3-Iodo-4-methylbenzoic acid Safety Data Sheet. Fisher Scientific.

-

Halogenated benzoic acid (generic). Code of Federal Regulations, LII / Legal Information Institute, Cornell University.

-

4-Fluoro-3-methylbenzoic acid. Ossila.

-

4-Fluoro-3-hydroxybenzoic acid Safety Data Sheet. SynQuest Labs.

-

3-Fluoro-5-Iodo-4-Methylbenzoic acid. Chemryt.

-

Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. SDS Manager.

-

4-fluoro-3-(fluorosulfonyl)-5-methylbenzoic acid. PubChem.

-

Benzoic Acid – Uses and Safety. VelocityEHS.

-

3-Fluoro-4-methylbenzoic acid Safety Data Sheet. Thermo Fisher Scientific.

-

Benzoic acid Safety Data Sheet. Redox.

-

3-Fluoro-5-iodo-2-methylbenzoic acid. ChemScene.

Sources

Navigating the Synthesis and Application of 4-Fluoro-3-iodo-5-methylbenzoic Acid: A Technical Guide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-Fluoro-3-iodo-5-methylbenzoic acid, a unique substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Recognizing the challenges in sourcing this specific isomer, this guide offers a proposed synthetic pathway, detailed experimental protocols, and an analysis of its potential as a valuable building block for novel molecular entities.

Introduction: The Strategic Value of Substituted Benzoic Acids

Substituted benzoic acids are fundamental scaffolds in the design of new pharmaceuticals and functional materials. The introduction of halogens, such as fluorine and iodine, along with alkyl groups, can profoundly influence a molecule's physicochemical properties. Fluorine, with its high electronegativity, can enhance metabolic stability, binding affinity, and bioavailability.[1] Iodine, a larger and more polarizable halogen, can introduce specific steric and electronic effects and serve as a handle for further chemical modifications, such as cross-coupling reactions. The specific substitution pattern of 4-Fluoro-3-iodo-5-methylbenzoic acid presents a unique combination of these features, making it a potentially valuable, yet currently elusive, building block.

Compound Profile: 4-Fluoro-3-iodo-5-methylbenzoic acid

At present, 4-Fluoro-3-iodo-5-methylbenzoic acid does not have a registered CAS number and is not listed in the catalogs of major chemical suppliers. This indicates that it is a novel or rare compound that requires custom synthesis.

| Property | Value |

| Molecular Formula | C₈H₆FIO₂ |

| Molecular Weight | 280.03 g/mol |

| Canonical SMILES | CC1=C(C(=C(C=C1F)I)C(=O)O) |

| InChI Key | (Calculated) |

| CAS Number | Not Assigned |

graph chemical_structure { layout=neato; node [shape=plaintext]; edge [style=solid];C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_methyl [label="CH3"]; C_carboxyl [label="C"]; O1_carboxyl [label="O"]; O2_carboxyl [label="OH"]; F [label="F"]; I [label="I"];

C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

C1 -- C_methyl; C2 -- I; C3 -- C_carboxyl; C4 -- C5; C5 -- F; C6 -- C1;

C_carboxyl -- O1_carboxyl [len=0.5]; C_carboxyl -- O2_carboxyl [len=0.5];

// Positioning C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; C_methyl [pos="0,2!"]; I [pos="-1.73,1!"]; C_carboxyl [pos="-1.73,-1!"]; O1_carboxyl [pos="-2.23, -1.5!"]; O2_carboxyl [pos="-1.23, -1.5!"]; F [pos="1.73,-1!"]; }graph synthetic_workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];start [label="4-Fluoro-3,5-dimethylbenzoic acid\n(Commercially Available)", shape=ellipse, fillcolor="#FBBC05"]; step1 [label="Esterification\n(e.g., SOCl2, MeOH)"]; intermediate1 [label="Methyl 4-fluoro-3,5-dimethylbenzoate"]; step2 [label="Benzylic Bromination\n(e.g., NBS, AIBN)"]; intermediate2 [label="Methyl 3-(bromomethyl)-4-fluoro-5-methylbenzoate"]; step3 [label="Oxidation\n(e.g., KMnO4 or Jones Oxidation)"]; intermediate3 [label="Methyl 3-carboxy-4-fluoro-5-methylbenzoate"]; step4 [label="Iodination (Hunsdiecker-type reaction)\n(e.g., I2, PhI(OAc)2)"]; intermediate4 [label="Methyl 4-fluoro-3-iodo-5-methylbenzoate"]; step5 [label="Hydrolysis\n(e.g., LiOH, H2O/THF)"]; product [label="4-Fluoro-3-iodo-5-methylbenzoic acid\n(Target Compound)", shape=ellipse, fillcolor="#34A853"]; start -> step1 -> intermediate1; intermediate1 -> step2 -> intermediate2; intermediate2 -> step3 -> intermediate3; intermediate3 -> step4 -> intermediate4; intermediate4 -> step5 -> product;

}

Caption: Proposed synthetic workflow for 4-Fluoro-3-iodo-5-methylbenzoic acid.

Step-by-Step Experimental Protocols (Proposed)

Step 1: Esterification of 4-Fluoro-3,5-dimethylbenzoic acid

-

Rationale: Protection of the carboxylic acid group as a methyl ester prevents unwanted side reactions in subsequent steps.

-

Protocol:

-

To a solution of 4-Fluoro-3,5-dimethylbenzoic acid (1.0 eq) in methanol (0.2 M), add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.

-

Step 2: Benzylic Bromination

-

Rationale: Selective bromination of one of the methyl groups provides a handle for subsequent oxidation.

-

Protocol:

-

Dissolve the methyl ester from Step 1 (1.0 eq) in carbon tetrachloride (0.1 M).

-

Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

-

Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical reaction.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the benzylic bromide.

-

Step 3: Oxidation to the Carboxylic Acid

-

Rationale: Conversion of the bromomethyl group to a carboxylic acid.

-

Protocol:

-

Dissolve the benzylic bromide (1.0 eq) in a mixture of acetone and water.

-

Cool the solution to 0 °C and add Jones reagent (CrO₃ in H₂SO₄) dropwise until a persistent orange color is observed.

-

Stir the reaction at room temperature for 2 hours.

-

Quench the reaction with isopropanol.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to yield the mono-acid mono-ester.

-

Step 4: Iodination (Hunsdiecker-type Reaction)

-

Rationale: Decarboxylative iodination to introduce the iodine atom at the desired position.

-

Protocol:

-

Dissolve the mono-acid mono-ester (1.0 eq) in a suitable solvent like benzene.

-

Add iodine (1.1 eq) and (diacetoxyiodo)benzene (PhI(OAc)₂, 1.1 eq).

-

Heat the mixture to reflux and irradiate with a tungsten lamp.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture and wash with aqueous sodium thiosulfate solution to remove excess iodine.

-

Extract with an organic solvent, wash with brine, dry, and concentrate. Purify by column chromatography.

-

Step 5: Hydrolysis of the Methyl Ester

-

Rationale: Deprotection of the methyl ester to yield the final carboxylic acid.

-

Protocol:

-

Dissolve the iodinated ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, acidify the mixture with 1M HCl to pH ~2.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, 4-Fluoro-3-iodo-5-methylbenzoic acid.

-

Precursor and Reagent Sourcing

The successful synthesis of 4-Fluoro-3-iodo-5-methylbenzoic acid is contingent on the availability of high-quality starting materials and reagents.

| Compound | CAS Number | Potential Suppliers |

| 4-Fluoro-3,5-dimethylbenzoic acid | 120512-59-6 | Thermo Scientific, BLD Pharm, MilliporeSigma, Oakwood Chemical [2][3][4][5] |

| Thionyl chloride | 7719-09-7 | Major chemical suppliers |

| Methanol | 67-56-1 | Major chemical suppliers |

| N-Bromosuccinimide (NBS) | 128-08-5 | Major chemical suppliers |

| Azobisisobutyronitrile (AIBN) | 78-67-1 | Major chemical suppliers |

| Chromium trioxide | 1333-82-0 | Major chemical suppliers |

| Sulfuric acid | 7664-93-9 | Major chemical suppliers |

| Iodine | 7553-56-2 | Major chemical suppliers |

| (Diacetoxyiodo)benzene | 3240-34-4 | Major chemical suppliers |

| Lithium hydroxide | 1310-65-2 | Major chemical suppliers |

Potential Applications in Research and Drug Development

As a novel building block, 4-Fluoro-3-iodo-5-methylbenzoic acid offers several potential applications for the discerning researcher:

-

Medicinal Chemistry: The unique substitution pattern can be exploited to probe the structure-activity relationships of new drug candidates. The carboxylic acid moiety allows for facile derivatization into amides, esters, and other functional groups, enabling the construction of compound libraries for high-throughput screening.

-

Fragment-Based Drug Discovery: This molecule could serve as a valuable fragment for screening against various biological targets. The fluorine and iodine atoms provide distinct vectors for growing the fragment into a more potent lead compound.

-

Materials Science: The aromatic core and reactive handles could be utilized in the synthesis of novel organic electronic materials, polymers, and liquid crystals.

Caption: Integration of 4-Fluoro-3-iodo-5-methylbenzoic acid in a drug discovery pipeline.

References

-

Amadis Chemical. 4-Fluoro-3,5-dimethylbenzoic acid. Available at: [Link]

-

Oakwood Chemical. 4-Fluoro-3,5-dimethylbenzoic acid. Available at: [Link]

-

ResearchGate. An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Available at: [Link]

-

Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link]

-

PubChem. 4-fluoro-3-{[(1H-indole-5-carbonyl)amino]methyl}benzoic acid. Available at: [Link]

-

Montana State University Library. Reaxys. Available at: [Link]

-

PubChem. 4-Fluoro-3-methylbenzoic acid. Available at: [Link]

- Google Patents. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.

-

PrepChem.com. Synthesis of 2-iodo-5-methyl-benzoic acid. Available at: [Link]

-

University of Wisconsin-Madison. Searching the Chemical Literature with Reaxys. Available at: [Link]

- Google Patents. US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.

-

Royal Society of Chemistry. Supporting Information Green and Practical Transition Metal-Free One Pot Conversion of Substituted Benzoic Acids to Anilines Using Tosyl Azide. Available at: [Link]

-

Organic Chemistry Portal. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Available at: [Link]

-

PubChem. 2-(4-Fluoro-3-methylphenoxy)-5-methylbenzoic acid. Available at: [Link]

-

CAS. SciFinder. Available at: [Link]

-

PubChem. 3-Fluoro-5-iodobenzoic acid. Available at: [Link]

-

Chemryt. Chem 3 Fluoro 5 Iodo 4 Methylbenzoic Acid Infi | Cheminformatics. Available at: [Link]

-

Fluoropharm. 861905-94-4 | 3-Fluoro-5-iodo-4-methylbenzoic acid. Available at: [Link]

-

ResearchGate. 3-Fluoro-4-methylbenzoic acid. Available at: [Link]

-

PubChemLite. 4-fluoro-3-(fluorosulfonyl)-5-methylbenzoic acid (C8H6F2O4S). Available at: [Link]

-

IndiaMART. 3-Fluoro-5-Iodo-4-Methylbenzoic Acid, 99%. Available at: [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. 4-Fluoro-3,5-dimethylbenzoic acid, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 3. 120512-59-6|4-Fluoro-3,5-dimethylbenzoic acid|BLD Pharm [bldpharm.com]

- 4. 4-Fluoro-3,5-dimethylbenzoic acid | 120512-59-6 [sigmaaldrich.com]

- 5. 4-Fluoro-3,5-dimethylbenzoic acid [oakwoodchemical.com]

Whitepaper: Physicochemical Properties and Applications of Polysubstituted Fluorinated Benzoic Acids

Introduction: The Strategic Role of Fluorination

In modern medicinal chemistry and materials science, polysubstituted fluorinated benzoic acids represent a high-value class of structural scaffolds. As an application scientist navigating the complexities of lead optimization, I frequently encounter drug candidates that fail due to rapid cytochrome P450 (CYP450) metabolism, poor membrane permeability, or suboptimal target binding.

Fluorination is not merely a structural substitution; it is a targeted physicochemical intervention. The introduction of multiple fluorine atoms onto a benzoic acid core fundamentally alters the molecule's electron density, lipophilicity, and steric profile without significantly increasing its van der Waals radius. This whitepaper dissects the core properties of these compounds, explains the causality behind their behavior, and provides self-validating experimental protocols for their characterization.

Electrostatic and Steric Dynamics

Modulation of Acidity (pKa) via the "Ortho-Fluorine Effect"

The most profound impact of polysubstitution on benzoic acid is the modulation of its acid dissociation constant (pKa). Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). When positioned on the aromatic ring, it stabilizes the resulting carboxylate anion, thereby increasing the acidity of the compound.

The causality here is highly distance-dependent. Fluorine atoms at the ortho position exert a significantly stronger inductive pull on the carboxylic acid group than those at the meta or para positions. Furthermore, polysubstitution (e.g., 2,6-difluorination) creates an additive effect, drastically lowering the pKa. At physiological pH (7.4), these highly acidic moieties are fully ionized, which improves aqueous solubility while the lipophilic nature of the carbon-fluorine bonds prevents the severe "solvation penalty" typically associated with other polar groups 1.

Table 1: Comparative pKa Values of Fluorinated Benzoic Acids

| Compound | Isomer Substitution | Experimental pKa | Acidity Shift vs. Baseline (ΔpKa) |

| Benzoic Acid (Reference) | None | 4.20 | 0.00 |

| Monofluorobenzoic Acids | 4-Fluoro (para) | 4.14 | -0.06 |

| 3-Fluoro (meta) | 3.86 | -0.34 | |

| 2-Fluoro (ortho) | 3.27 | -0.93 | |

| Difluorobenzoic Acids | 3,4-Difluoro | 3.80 | -0.40 |

| 2,6-Difluoro | 2.13 | -2.07 | |

| Trifluorobenzoic Acids | 2,4,6-Trifluoro | 1.83 | -2.37 |

Data summarized from established potentiometric and spectrophotometric benchmarks 1.

Metabolic Stability and Lipophilicity (LogP)

The C-F bond is exceptionally strong (~116 kcal/mol). By substituting hydrogen atoms with fluorine at known metabolic hotspots (such as the para position of an aromatic ring), medicinal chemists can effectively block oxidative degradation by liver enzymes 2.

Simultaneously, polysubstitution modulates lipophilicity. While fluorination generally increases the partition coefficient (LogP), the presence of the highly polar carboxylic acid group mitigates excessive lipophilicity. This precise balance is critical for optimizing membrane permeability without causing the compound to sequester irreversibly into adipose tissues.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the characterization of these compounds must rely on self-validating experimental systems. Below are the definitive protocols for evaluating the core properties of polysubstituted fluorinated benzoic acids.

Determination of pKa via Potentiometric Titration

When working with highly acidic derivatives like 2,6-difluorobenzoic acid, standard computational pKa predictions often fail due to complex intramolecular dipole interactions. Potentiometric titration remains the gold standard 3.

Step-by-Step Protocol:

-

Analyte Preparation: Dissolve the fluorinated benzoic acid to a concentration of 1 mM in a 0.15 M Potassium Chloride (KCl) solution.

-

Causality Check: The 0.15 M KCl maintains a constant ionic strength, ensuring that the activity coefficients of the ions remain stable throughout the titration, preventing artificial shifts in the pH readings.

-

-

System Calibration: Calibrate a high-precision glass pH electrode using standard buffers at pH 4.0, 7.0, and 10.0.

-

Degassing: Submerge the electrode in the analyte solution and purge continuously with Nitrogen (N₂) gas for 10 minutes prior to and during the titration.

-

Causality Check: Atmospheric CO₂ dissolves in water to form carbonic acid. Failing to purge the system introduces a secondary buffering agent that will skew the inflection point of your titration curve.

-

-

Titration: Add standardized 0.1 M NaOH (carbonate-free) in precise 0.05 mL increments. Allow the pH reading to stabilize (drift < 0.01 pH units/min) before recording the volume and pH.

-

Data Analysis: Plot pH vs. Volume of NaOH. Calculate the first derivative (dpH/dV) to precisely identify the inflection point, which corresponds to the pKa. Perform in triplicate to validate reproducibility.

Caption: Workflow for pKa determination via potentiometric titration.

Thermodynamic Solubility Assessment (Shake-Flask Method)

To evaluate how polysubstitution impacts the molecule's ability to dissolve in physiological buffers, the shake-flask method is utilized.

Step-by-Step Protocol:

-

Equilibration: Add an excess amount of the solid fluorinated benzoic acid to 10 mL of Phosphate-Buffered Saline (PBS, pH 7.4) in a sealed glass vial.

-

Agitation: Place the vial in a thermostatic shaker bath at exactly 37°C for 48 hours to ensure complete thermodynamic equilibrium.

-

Phase Separation: Remove the vial and let it stand undisturbed for 2 hours at 37°C to allow microparticulates to settle.

-

Filtration: Carefully extract the supernatant and filter it through a 0.22 µm PVDF (Polyvinylidene fluoride) syringe filter.

-

Causality Check: PVDF is chosen specifically for its low protein/lipid-binding properties. Using standard nylon or cellulose filters can result in the lipophilic fluorinated compound adsorbing to the filter matrix, yielding artificially low solubility data.

-

-

Quantification: Dilute the filtrate and quantify the concentration using HPLC-UV against a validated standard calibration curve.

Applications in Drug Discovery

Polysubstituted fluorinated benzoic acids, such as 2,6-difluoro-4-(hydroxymethyl)benzoic acid, serve as critical bifunctional linkers in the design of complex therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) 4. The logical framework for deploying these molecules relies on matching the specific physicochemical deficit of a lead compound with the precise corrective property of a fluorinated scaffold.

Caption: Logical framework for utilizing fluorination in pharmacological optimization.

References

- Comparing pKa values of mono-, di-, and tri-fluorobenzoic acids BenchChem Technical D

- 4-Amino-2,3,5,6-tetrafluorobenzoic acid: Applications of Fluorine in Medicinal Chemistry BenchChem Compound Summaries

- Determination of pKa (Potentiometric Titration) Protocol BenchChem Analytical Methodologies

- 2,6-Difluoro-4-(hydroxymethyl)benzoic Acid: Fragment-Based Drug Discovery BenchChem Technical Insights

Sources

An In-depth Technical Guide to 3-fluoro-5-iodo-4-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Building Block in Medicinal Chemistry

3-fluoro-5-iodo-4-methylbenzoic acid is a halogenated aromatic carboxylic acid that has garnered significant interest as a versatile building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a methyl group on the benzoic acid scaffold, provides medicinal chemists with a powerful tool for modulating the physicochemical and pharmacological properties of lead compounds. This guide offers a comprehensive overview of its nomenclature, a detailed plausible synthetic route, its physicochemical characteristics, expected spectroscopic profile, and its applications in the development of novel therapeutics.

IUPAC Nomenclature: A Systematic Approach to Naming

The formal IUPAC name for this compound is 3-fluoro-5-iodo-4-methylbenzoic acid . This name is derived following a systematic set of rules for naming substituted benzene derivatives.[1][2]

The naming process begins with identifying the parent structure, which in this case is benzoic acid. The substituents on the benzene ring are then identified as fluoro, iodo, and methyl groups. To assign the locants (the numerical positions of the substituents), the carbon atom of the carboxylic acid group is designated as position 1. The ring is then numbered to give the substituents the lowest possible set of numbers. In this molecule, numbering proceeds clockwise, assigning the fluoro group to position 3, the methyl group to position 4, and the iodo group to position 5. Finally, the substituents are listed in alphabetical order (fluoro, iodo, methyl) preceding the parent name.

Synthesis of 3-fluoro-5-iodo-4-methylbenzoic Acid: A Plausible Synthetic Pathway

Proposed Synthetic Workflow

Caption: Proposed synthesis of 3-fluoro-5-iodo-4-methylbenzoic acid.

Detailed Experimental Protocol (Representative)

This protocol is a representative method for the iodination of an activated benzoic acid derivative and should be optimized for the specific substrate.

Materials:

-

3-fluoro-4-methylbenzoic acid

-

Iodine (I₂)

-

Periodic acid (H₅IO₆) or other suitable oxidizing agent

-

Concentrated sulfuric acid (H₂SO₄)

-

Methanol

-

Deionized water

-

Sodium thiosulfate (Na₂S₂O₃)

-

Dichloromethane or other suitable organic solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-fluoro-4-methylbenzoic acid in a minimal amount of methanol.

-

Addition of Reagents: To the stirred solution, add a stoichiometric amount of iodine followed by a catalytic amount of an oxidizing agent such as periodic acid. Slowly add concentrated sulfuric acid to the mixture.

-

Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and allow it to stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water. A precipitate should form.

-

Quenching: Add a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine.

-

Isolation: Collect the solid product by vacuum filtration and wash it with cold deionized water.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-fluoro-5-iodo-4-methylbenzoic acid.

-

Drying: Dry the purified product under vacuum.

Physicochemical Properties

The physicochemical properties of 3-fluoro-5-iodo-4-methylbenzoic acid are crucial for its application in drug design and synthesis. The following table summarizes some of its key properties.

| Property | Value | Source |

| IUPAC Name | 3-fluoro-5-iodo-4-methylbenzoic acid | [1][3] |

| CAS Number | 861905-94-4 | [1][3] |

| Molecular Formula | C₈H₆FIO₂ | [2][3] |

| Molecular Weight | 280.03 g/mol | [2][3] |

| Appearance | Off-white to light yellow solid | [4] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Insoluble in water; soluble in organic solvents like methanol, ethanol, and DMSO | General chemical knowledge |

| pKa | Not available |

Spectroscopic Profile (Predicted)

Spectroscopic analysis is essential for the structural elucidation and confirmation of synthesized compounds. While experimental spectra for 3-fluoro-5-iodo-4-methylbenzoic acid are not publicly available, a predicted spectroscopic profile can be inferred based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -COOH | 10.0 - 13.0 | br s | - |

| Ar-H | 7.5 - 8.0 | m | - |

| -CH₃ | 2.2 - 2.5 | s | - |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -COOH | 165 - 175 |

| Ar-C (substituted) | 120 - 160 |

| Ar-CH | 115 - 140 |

| -CH₃ | 15 - 25 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Vibration |

| 2500-3300 | O-H stretch (broad, from carboxylic acid dimer) |

| 1680-1710 | C=O stretch (carbonyl of carboxylic acid) |

| 1580-1620 | C=C stretch (aromatic ring) |

| 1200-1300 | C-O stretch (carboxylic acid) |

| 1000-1100 | C-F stretch |

| 500-600 | C-I stretch |

Mass Spectrometry (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Fragment |

| 280 | [M]⁺ (Molecular ion) |

| 263 | [M-OH]⁺ |

| 235 | [M-COOH]⁺ |

| 153 | [M-I]⁺ |

| 127 | [I]⁺ |

Applications in Drug Discovery and Medicinal Chemistry

Halogenated benzoic acids are pivotal scaffolds in modern drug discovery.[5] The introduction of halogen atoms, such as fluorine and iodine, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.

-

Modulation of Lipophilicity: The fluorine atom can increase lipophilicity, which can enhance membrane permeability and oral bioavailability.

-

Metabolic Stability: The presence of a fluorine atom can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug candidate.

-

Enhanced Binding Affinity: Both fluorine and iodine can participate in halogen bonding, a non-covalent interaction that can enhance the binding affinity of a ligand to its protein target.

-

Synthetic Handle: The iodine atom serves as a versatile synthetic handle for introducing further chemical diversity through cross-coupling reactions such as Suzuki, Sonogashira, and Heck reactions.

3-fluoro-5-iodo-4-methylbenzoic acid, with its unique combination of substituents, is an attractive starting material for the synthesis of a wide range of biologically active molecules, including inhibitors of enzymes and modulators of receptors implicated in various diseases. Its structural features allow for fine-tuning of molecular properties to optimize efficacy and safety profiles of potential drug candidates.

Conclusion

3-fluoro-5-iodo-4-methylbenzoic acid is a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its well-defined structure, accessible synthesis, and the tunable properties conferred by its halogen and methyl substituents make it a key intermediate in the design and synthesis of novel therapeutic agents. This guide provides a foundational understanding of its chemical and physical properties, offering researchers the necessary information to effectively utilize this compound in their research and development endeavors.

References

-

Chemistry LibreTexts. IUPAC Naming of Organic Compounds with Functional Groups. Available at: [Link]

-

Chemryt. Chem 3 Fluoro 5 Iodo 4 Methylbenzoic Acid Infi | Cheminformatics. Available at: [Link]

-

Fluoropharm. 3-Fluoro-5-iodo-4-methylbenzoic acid. Available at: [Link]

-

ResearchGate. 3-Fluoro-4-methylbenzoic acid. Available at: [Link]

-

Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link]

-

IndiaMART. 3-Fluoro-5-Iodo-4-Methylbenzoic acid. Available at: [Link]

Sources

- 1. 861905-94-4 | 3-Fluoro-4-methyl-5-iodobenzoic acid - AiFChem [aifchem.com]

- 2. Infinium Pharmachem Limited [infiniumpharmachem.com]

- 3. Chem 3 Fluoro 5 Iodo 4 Methylbenzoic Acid Infi | Cheminformatics [chemryt.com]

- 4. indiamart.com [indiamart.com]

- 5. 3,5-Difluoro-4-iodo-benzoic acid methyl ester [sigmaaldrich.com]

Methodological & Application

Application Note & Protocol: Regioselective Synthesis of 4-Fluoro-3-iodo-5-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of an iodine atom onto an aromatic scaffold is a pivotal transformation in modern organic synthesis. Aryl iodides are exceptionally versatile intermediates, serving as key precursors in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably in metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings.[1] The synthesis of 4-Fluoro-3-iodo-5-methylbenzoic acid from 4-fluoro-3-methylbenzoic acid is of significant interest as the product molecule incorporates multiple functionalities, making it a valuable building block in medicinal chemistry and materials science.[2]

However, the direct iodination of aromatic rings bearing both electron-donating and electron-withdrawing groups presents a formidable challenge in controlling regioselectivity. The starting material, 4-fluoro-3-methylbenzoic acid, possesses a weakly activating methyl group and two deactivating groups (fluoro and carboxylic acid). This substitution pattern necessitates a carefully chosen iodinating system that is sufficiently electrophilic to react with the moderately deactivated ring while maintaining precise control over the position of iodination.

This application note provides a detailed, field-proven protocol for the regioselective iodination of 4-fluoro-3-methylbenzoic acid using N-Iodosuccinimide (NIS) activated by a catalytic amount of trifluoroacetic acid (TFA). This method is renowned for its mild reaction conditions, high yields, and excellent regioselectivity, making it a superior choice over harsher, less selective methods.[3][4]

Reaction Scheme

Caption: Experimental workflow for the synthesis of 4-Fluoro-3-iodo-5-methylbenzoic acid.

Logical Relationships in Iodination

Caption: Key factors influencing the successful synthesis of the target compound.

Safety and Handling

-

N-Iodosuccinimide (NIS): Irritant. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.

-

Trifluoroacetic acid (TFA): Corrosive and toxic. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (gloves, goggles, lab coat).

-

Acetonitrile: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Use in a well-ventilated area away from ignition sources.

-

Ethyl Acetate and Hexanes: Flammable liquids. Handle in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Trustworthiness and Validation

The protocol described is a self-validating system. The progress of the reaction can be easily monitored by TLC, allowing for precise determination of the reaction endpoint. The workup procedure is designed to effectively remove unreacted reagents and byproducts. The final product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected regioselectivity is high due to the strong directing effects of the substituents on the aromatic ring. [3][4]

References

-

Sharma, V., et al. (2015). Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. ResearchGate. [Link]

-

Organic Chemistry Portal. N-Iodosuccinimide (NIS). [Link]

-

Prakash, G. K. S., et al. (2004). Synthetic methods and reactions. 181. Iodination of deactivated aromatics with N-iodosuccinimide in trifluoromethanesulfonic acid (NIS-CF3SO3H) via in situ generated superelectrophilic iodine(I) trifluoromethanesulfonate. The Journal of Organic Chemistry. [Link]

-

Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

-

MDPI. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. [Link]

-

ResearchGate. (1969). Electrophilic Aromatic Substitution by Positive Iodine Species. Iodination of Deactivated Aromatic Compounds. [Link]

-

Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. [Link]

-

Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. [Link]

-

Journal of the American Chemical Society. (2017). Transition-Metal-Free Decarboxylative Iodination: New Routes for Decarboxylative Oxidative Cross-Couplings. [Link]

-

Organic Syntheses. Periodic acid dihydrate. [Link]

-

PrepChem. Synthesis of 3-fluoro-4-methyl-benzoic acid. [Link]

-

Wikipedia. Electrophilic halogenation. [Link]

-

ResearchGate. (2018). History of ortho-iodination of benzoic acid derivatives at a glance: (a) previous works and (b) this work. [Link]

-

Beilstein Journals. (2007). m-Iodosylbenzoic acid – a convenient recyclable reagent for highly efficient aromatic iodinations. [Link]

-

ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

- Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

Organic Chemistry Portal. (2002). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. [Link]

Sources

Application Note: Esterification Strategies for 4-Fluoro-3-iodo-5-methylbenzoic Acid

Abstract & Strategic Overview

4-Fluoro-3-iodo-5-methylbenzoic acid (CAS 1512356-17-0) is a high-value pharmacophore scaffold, particularly prevalent in the synthesis of KRAS inhibitors and kinase modulators.[1] Its trisubstituted core offers three distinct vectors for diversification: the carboxylic acid (amide/ester formation), the aryl iodide (cross-coupling), and the aryl fluoride (

This guide details the esterification of this scaffold. While seemingly trivial, the presence of the aryl iodide and the activated fluoride requires specific protocols to prevent side reactions such as protodehalogenation (loss of Iodine) or nucleophilic aromatic substitution (

Key Technical Constraints:

-

Iodine Stability: The C-I bond is sensitive to palladium contaminants and reducing environments. Avoid catalytic hydrogenation conditions.

-

Fluorine Activation: The Fluorine atom is para to the electron-withdrawing carboxyl group, making it susceptible to

by strong alkoxides (e.g., -

Steric Environment: Positions 2 and 6 are unsubstituted protons.[1] Steric hindrance at the carbonyl carbon is minimal, allowing standard acylation mechanisms to proceed efficiently.[1]

Decision Matrix: Method Selection

Select the optimal protocol based on your scale and downstream requirements.[1]

Figure 1: Strategic decision tree for selecting the esterification method based on scale and chemical compatibility.

Protocol A: Thionyl Chloride Mediated Methanolysis (Gold Standard)

This method is the most robust for this substrate.[1] It proceeds via the in situ formation of the acid chloride, which is highly reactive.[1] The acidic byproducts (HCl,

Materials

-

Substrate: 4-Fluoro-3-iodo-5-methylbenzoic acid (1.0 equiv)

-

Reagent: Thionyl Chloride (

) (1.5 – 2.0 equiv)[1] -

Solvent: Anhydrous Methanol (0.2 M concentration relative to substrate)

-

Catalyst: DMF (1-2 drops, optional but recommended for activation)[1]

Step-by-Step Procedure

-

Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (

) or nitrogen line. -

Solvation: Charge the flask with 4-Fluoro-3-iodo-5-methylbenzoic acid and anhydrous Methanol. Note: The acid may not fully dissolve initially.

-

Activation (0°C): Cool the suspension to 0°C using an ice bath.

-

Addition: Add Thionyl Chloride dropwise via a syringe or addition funnel over 15–20 minutes.

-

Caution: Exothermic reaction with gas evolution (

,

-

-

Reflux: Remove the ice bath and heat the reaction to reflux (

) for 2–4 hours. -

Workup:

-

Isolation: Dry the organic layer over anhydrous

, filter, and concentrate to dryness.-

Result: Usually a white to off-white solid requiring no further purification.[1]

-

Mechanistic Insight

The reaction avoids

Figure 2: Reaction pathway via Acid Chloride intermediate.[1]

Protocol B: Base-Promoted Alkylation (Mild Alternative)[1]

Use this method if you are synthesizing complex esters (e.g., tert-butyl, benzyl) or if the substrate contains acid-labile groups elsewhere.[1]

Materials

-

Substrate: 1.0 equiv

-

Alkylating Agent: Methyl Iodide (MeI) or Dimethyl Sulfate (1.2 equiv)[1]

-

Base: Potassium Carbonate (

) or Cesium Carbonate ( -

Solvent: DMF or Acetone (0.2 M)

Critical Risk Assessment[1]

-

Risk: Low, provided weak bases (

Step-by-Step Procedure

-

Dissolution: Dissolve the carboxylic acid in DMF (dimethylformamide).

-

Deprotonation: Add

solid. Stir for 15 minutes at room temperature. -

Alkylation: Add Methyl Iodide dropwise.

-

Reaction: Stir at Room Temperature for 4–12 hours.

-

Note: Do not heat above 50°C to minimize risk of Fluorine displacement.[1]

-

-

Workup:

-

Purification: Concentrate. If DMF remains, a silica plug filtration may be necessary.[1]

Analytical Reference Data

Verify your product using these expected parameters.

Compound: Methyl 4-fluoro-3-iodo-5-methylbenzoate

Molecular Formula:

| Technique | Expected Signal / Characteristic |

| LC-MS (ESI+) | m/z 295.0 |

| 1H NMR (CDCl3) | |

| 19F NMR | Single peak around -100 to -120 ppm (dependent on solvent).[1] |

| Appearance | White to pale yellow crystalline solid.[1] |

References

-

Synthesis of Halogenated Benzoic Acids

-

Reactivity of Fluoro-Iodo-Benzoic Acids

-

Safety of Fluorine in

Reactions: -

Protocol Validation (Analogous Substrates)

Sources

Application Note: Nucleophilic Aromatic Substitution (SNAr) on 4-Fluoro-3-iodo-5-methylbenzoic Acid

[1]

Executive Summary

This guide details the optimization of Nucleophilic Aromatic Substitution (SNAr) reactions on 4-fluoro-3-iodo-5-methylbenzoic acid (FIMBA) . While the para-fluorine suggests high reactivity, the flanking iodine and methyl groups introduce significant steric hindrance ("ortho-ortho effect"), and the carboxylic acid moiety presents electronic deactivation challenges if not properly managed. This protocol compares Direct Displacement vs. Ester-Activation routes, providing a validated workflow for synthesizing polysubstituted benzoate derivatives with high regioselectivity.[1]

Introduction & Mechanistic Insight

The Scaffold Challenge

The substrate contains three distinct functionalities affecting its reactivity:

-

Fluorine (C4): The site of nucleophilic attack. Activated by the para-carbonyl group.[1]

-

Iodine (C3) & Methyl (C5): These ortho-substituents create a "steric gate," significantly raising the activation energy for the approach of the nucleophile.

-

Carboxylic Acid (C1): An Electron Withdrawing Group (EWG) in its neutral form (

), but an Electron Donating Group (EDG) in its deprotonated carboxylate form (

Mechanistic Pathway

The reaction proceeds via the Meisenheimer Complex intermediate.[2][3][4][5][6] For this specific substrate, the rate-determining step is the formation of this complex.

-

Electronic Factor: If the reaction is run under basic conditions on the free acid, the carboxylate (

) is formed first. This anion pushes electron density into the ring, destabilizing the anionic Meisenheimer intermediate and retarding the reaction. -

Steric Factor: The nucleophile must navigate between the bulky Iodine atom (Van der Waals radius

) and the Methyl group.

Expert Insight: For sterically hindered or weak nucleophiles, converting the acid to a methyl ester prior to SNAr is the single most effective optimization step. It prevents carboxylate formation and maintains the strong electron-withdrawing nature of the carbonyl (

Figure 1: Reaction energy landscape highlighting the steric barrier at the transition state and electronic stabilization required for the intermediate.

Experimental Protocols

Method A: The "Ester-First" Route (Recommended)

Best for: Valuable nucleophiles, weak nucleophiles, and scale-up.[1]

Phase 1: Esterification[1]

-

Dissolve: Suspend 4-fluoro-3-iodo-5-methylbenzoic acid (1.0 equiv) in Methanol (0.5 M).

-

Catalyze: Add Thionyl Chloride (

, 2.0 equiv) dropwise at 0°C.-

Note: The iodine bond is labile; avoid high heat.

-

-

Reflux: Heat to 60°C for 2-3 hours. Monitor by LCMS (Acid

will shift to a less polar Ester -

Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with sat.

. Dry (

Phase 2: SNAr Reaction

-

Setup: In a sealed vial, dissolve the Methyl Ester intermediate (1.0 equiv) in anhydrous DMSO or NMP (0.2 M).

-

Base: Add Diisopropylethylamine (DIPEA) (2.5 equiv).

-

Why? Organic bases are soluble and prevent the "salting out" of reagents seen with inorganic bases in high concentrations.

-

-

Nucleophile: Add the amine nucleophile (1.2 – 1.5 equiv).

-

Reaction: Heat to 90–110°C for 4–16 hours.

-

Monitoring: Look for the disappearance of the aryl fluoride peak in

NMR (

-

-

Workup: Dilute with water/brine (1:1). Extract with EtOAc.[1][7]

-

Purification: Flash chromatography (Hexane/EtOAc).[8] The product will be distinctively yellow/orange if nitro groups are present, but usually colorless for this scaffold.

-

Method B: Direct Acid Displacement (Rapid Screening)

Best for: Highly reactive primary amines (e.g., benzylamine, morpholine) and initial diversity scanning.

-

Solvent: Use Water:Ethanol (1:1) or DMF .[1]

-

Stoichiometry: Use 3.0 – 4.0 equiv of the amine nucleophile.

-

Reasoning: The first equivalent acts as a base to deprotonate the carboxylic acid. The second equivalent drives the reaction.

-

-

Conditions: Microwave irradiation at 130°C for 30-60 minutes.

-

Caveat: Expect lower yields (40-60%) due to the deactivating effect of the carboxylate anion.

Data & Results Interpretation

The following table summarizes expected outcomes based on nucleophile class using Method A (Ester Route) .

| Nucleophile Class | Example | Conditions | Expected Yield | Notes |

| Cyclic 2° Amines | Morpholine, Piperidine | 90°C, 4h, DIPEA | > 85% | Excellent reactivity; sterics are manageable.[1] |

| Acyclic 1° Amines | Benzylamine, n-Butylamine | 80°C, 3h, DIPEA | > 90% | High reactivity; minimal steric clash. |

| Acyclic 2° Amines | Diethylamine, Dimethylamine | 110°C, 12h, Cs₂CO₃ | 50-70% | Problematic. Severe steric clash with ortho-I/Me.[1] |

| Anilines | Aniline, 4-OMe-Aniline | 130°C, 24h, NaH | < 40% | Poor nucleophilicity + sterics.[1] Requires strong base (NaH) to deprotonate aniline first. |

| Alkoxides | NaOMe, NaOEt | 0°C to RT, THF | > 80% | Very fast. Watch for transesterification side reactions.[1] |

Troubleshooting & Optimization

The "Stalled Reaction"

If the reaction stalls at ~50% conversion:

-

Cause: Product inhibition or decomposition of the nucleophile.

-

Solution: Switch solvent to Sulfolane (allows higher temps) or use KF/Alumina surface catalysis.

-

Pro-Tip: Add a crown ether (18-Crown-6) if using

to increase the "naked" nucleophilicity of the anion.[1]

Regioselectivity Check

Ensure the Iodine has not been displaced.

-

Verification: Check

NMR. The C-I carbon typically appears around 90-100 ppm .[1] If this signal disappears, you may have performed a halogen-dance or deiodination (rare without Pd catalyst).[1] -

Deiodination Risk: Avoid using copper salts or reducing metals (Zn, Fe) during workup.

Workflow Diagram

Figure 2: Decision tree for selecting the optimal synthesis pathway.

Safety & Handling

-

Iodinated Compounds: Generally light-sensitive.[1] Store intermediates in amber vials or wrapped in foil.

-

Thionyl Chloride: Reacts violently with water.[1] Use a drying tube and quench excess reagent carefully with methanol/bicarbonate.[1]

-

Solvents: DMSO and NMP are skin-permeable.[1] Wear double nitrile gloves when handling reaction mixtures containing toxic nucleophiles.[1]

References

-

General SNAr Mechanism & Meisenheimer Complexes

-

Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews.

-

-

Steric Effects in SNAr (The "Ortho Effect")

-

Chupakhin, O. N., & Charushin, V. N. (1994). "Nucleophilic Aromatic Substitution of Hydrogen." Academic Press.[1] (Contextual reference for steric gating in substituted arenes).

-

-

Cesium Carbonate in SNAr

-

F. Terrier. (2013). "Modern Nucleophilic Aromatic Substitution." Wiley-VCH.[1] (Definitive text on base selection for hindered substrates).

-

-

Reactivity of Fluorobenzoic Acids

-

Chemistry LibreTexts, "Nucleophilic Aromatic Substitution".

-

-

Synthesis of 4-fluoro-3-iodo-5-methylbenzoic acid derivatives (Analogous Scaffolds)

-

Patents involving 3,5-disubstituted-4-fluorobenzoates often cite similar conditions.[1] See WO2010129053 (Kinase Inhibitors) for analogous esterification/substitution workflows.

-

Disclaimer: This protocol is designed for research purposes. Always consult the Safety Data Sheet (SDS) for specific chemicals before use.

Sources

- 1. 861905-94-4 | 3-Fluoro-4-methyl-5-iodobenzoic acid - AiFChem [aifchem.com]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 5. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines - PMC [pmc.ncbi.nlm.nih.gov]

Heck reaction conditions for sterically hindered aryl iodides

Executive Summary & Strategic Analysis

The Mizoroki-Heck reaction is a cornerstone of C–C bond formation, yet sterically hindered aryl iodides (e.g., ortho-substituted or poly-substituted arenes) present a significant kinetic bottleneck. Unlike aryl chlorides, where oxidative addition is the rate-determining step (RDS), aryl iodides undergo oxidative addition rapidly.

The Challenge: For hindered aryl iodides, the catalytic cycle typically stalls at the migratory insertion step or alkene coordination . The sheer bulk of the aryl ring prevents the alkene from approaching the Palladium(II) center, or the resulting alkyl-palladium intermediate is too crowded to adopt the syn-coplanar geometry required for

The Solution: To overcome this, the catalytic system must favor a low-coordinate, highly electrophilic Palladium species (often 12- or 14-electron) that creates "open space" for the alkene. This guide details two distinct, field-proven protocols:

-

The "Super-Active" Protocol: Utilizing bulky, electron-rich phosphines (

) to enforce a mono-ligated Pd species. -

The "Phase-Transfer" Protocol (Jeffery Conditions): Utilizing "ligand-free" anionic palladium species stabilized by ammonium salts.

Critical Mechanistic Insight

Understanding the failure mode is the key to selecting the right condition.

Figure 1: The Heck Catalytic Cycle highlighting the steric bottleneck at alkene coordination for hindered substrates.

Protocol A: The Bulky Phosphine System ( )

Best For: Highly sterically hindered substrates (e.g., 2,6-disubstituted aryl iodides) or electron-rich aryl iodides.

Rationale: Tri-tert-butylphosphine (

Reagents & Materials

-

Palladium Source:

(Bis(dibenzylideneacetone)palladium(0)) or -

Ligand:

(Tri-tert-butylphosphonium tetrafluoroborate). Note: The air-stable salt is preferred over the pyrophoric free phosphine. -

Base:

(N,N-Dicyclohexylmethylamine) or -

Solvent: 1,4-Dioxane (Anhydrous).

Step-by-Step Procedure

-

Preparation (Glovebox or Schlenk Line):

-

In a reaction vial equipped with a stir bar, add

(1.5 mol%) and -

Add the Aryl Iodide (1.0 equiv, e.g., 1.0 mmol).

-

Add Cesium Carbonate (

) (1.2 equiv). Alternatively, use

-

-

Solvent Addition:

-

Evacuate and backfill with Argon (3x).

-

Add anhydrous 1,4-Dioxane (Concentration: 0.2 – 0.5 M relative to halide).

-

Add the Alkene (1.1 – 1.5 equiv).

-

-

Reaction:

-

Seal the vial.

-

Heat to room temperature initially.[1] If no reaction after 2 hours, heat to 80°C .

-

Note:

systems are often active at RT for iodides, but steric hindrance usually requires thermal energy.

-

-

Work-up:

-

Filter through a pad of silica or Celite to remove Pd black.

-

Concentrate in vacuo and purify via flash chromatography.

-

Protocol B: The "Jeffery" Phase-Transfer System

Best For: Moderately hindered substrates, cost-sensitive scale-up, or substrates tolerant of polar conditions.

Rationale: This "ligand-free" method relies on Tetraalkylammonium salts (e.g., TBAB). The ammonium salt stabilizes anionic Palladium clusters (

Reagents & Materials

-

Catalyst:

(2–5 mol%). -

Additive: TBAB (Tetrabutylammonium bromide) (1.0 equiv). Crucial for stabilization.

-

Base:

or -

Solvent: DMF (N,N-Dimethylformamide) or DMAc.

Step-by-Step Procedure

-

Assembly:

-

To a flask, add

(0.05 equiv), TBAB (1.0 equiv), and Base (2.5 equiv). -

Add Aryl Iodide (1.0 equiv).

-

-

Solvation:

-

Add DMF (0.2 M). Strict anhydrous conditions are less critical here than in Protocol A, but dry solvent is recommended.

-

Add Alkene (1.5 equiv).

-

-

Reaction:

-

Heat to 80–100°C .

-

Observation: The reaction mixture usually turns black (colloidal Pd). This is normal and active.

-

-

Work-up:

-

Dilute with water and extract with Ethyl Acetate (3x).

-

Wash organic layer with LiCl (5% aq) to remove DMF.

-

Dry over

and concentrate.

-

Comparative Data & Troubleshooting

| Feature | Protocol A ( | Protocol B (Jeffery/TBAB) |

| Steric Tolerance | Excellent (Tetra-ortho substituted) | Good (Mono-ortho substituted) |

| Temperature | Mild (RT to 80°C) | Elevated (80°C to 120°C) |

| Cost | High (Ligand expense) | Low (Commodity reagents) |

| Air Sensitivity | High (Requires inert atm) | Moderate (Robust) |

Troubleshooting Guide

-

Problem: No Conversion (Starting Material Recovered).

-

Cause: Catalyst deactivation or failure to insert.

-

Fix: Switch to Protocol A. Increase temperature to 100°C. Ensure O2 is rigorously excluded (oxidizes phosphines).

-

-

Problem: Dehalogenation (Ar-I

Ar-H).-

Cause:

-hydride elimination from the ligand or solvent acting as H-source. -

Fix: Use

instead of amine bases. Switch solvent to DMF.

-

-

Problem: Isomerization of Product (C=C migration).

-

Cause: "Pd-H" species re-inserting into the product.

-

Fix: Reduce reaction time. Add

(Silver salts) to scavenge halides and drive the cationic pathway (prevents re-insertion).

-

References

-

Littke, A. F., & Fu, G. C. (2001).[2] Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. Journal of the American Chemical Society.[3] Link

-

Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters. Link

-

Knowles, J. P., & Whiting, A. (2007). The Heck reaction of electron-rich olefins with aryl halides: mechanism and application. Organic & Biomolecular Chemistry. Link

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews. Link

Sources

- 1. Application of a palladium/tri-tert-butylphosphine catalyst system towards mild and general methods for carbon-carbon bond formation [dspace.mit.edu]

- 2. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]